molecular formula C19H21F6N3O B12294755 Cathepsin Inhibitor 2

Cathepsin Inhibitor 2

Cat. No.: B12294755
M. Wt: 421.4 g/mol
InChI Key: SPJXTKFUGDUWFY-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cathepsin Inhibitor 2 is a compound designed to inhibit the activity of cathepsins, which are proteolytic enzymes involved in various physiological and pathological processes. Cathepsins are primarily found in lysosomes and play a crucial role in protein degradation, immune responses, and cellular homeostasis. Inhibiting cathepsins can be beneficial in treating diseases such as cancer, osteoporosis, and viral infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cathepsin Inhibitor 2 typically involves the use of peptidomimetics, which are compounds that mimic the structure of peptides. The synthetic route often includes the combination of different C-terminal warhead functions and N-terminal capping groups, while maintaining a central Leu-Phe fragment . The reaction conditions usually involve standard peptide synthesis techniques, including solid-phase synthesis and solution-phase synthesis.

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, followed by purification using high-performance liquid chromatography (HPLC) and characterization using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Cathepsin Inhibitor 2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents such as dimethyl sulfoxide (DMSO) and methanol .

Major Products Formed

The major products formed from these reactions include various modified peptidomimetics with altered functional groups, which can enhance the inhibitory activity of this compound against specific cathepsins .

Scientific Research Applications

Cathepsin Inhibitor 2 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

Molecular Formula

C19H21F6N3O

Molecular Weight

421.4 g/mol

IUPAC Name

(2S)-N-(1-cyanocyclopropyl)-4,4-difluoro-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]heptanamide

InChI

InChI=1S/C19H21F6N3O/c1-2-7-18(21,22)10-14(16(29)28-17(11-26)8-9-17)27-15(19(23,24)25)12-3-5-13(20)6-4-12/h3-6,14-15,27H,2,7-10H2,1H3,(H,28,29)/t14-,15-/m0/s1

InChI Key

SPJXTKFUGDUWFY-GJZGRUSLSA-N

Isomeric SMILES

CCCC(C[C@@H](C(=O)NC1(CC1)C#N)N[C@@H](C2=CC=C(C=C2)F)C(F)(F)F)(F)F

Canonical SMILES

CCCC(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)F)C(F)(F)F)(F)F

Origin of Product

United States

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